N-[5-(4-BENZYLPIPERAZINO)-2-NITROPHENYL]-N-CYCLOPROPYLAMINE
Overview
Description
N-[5-(4-BENZYLPIPERAZINO)-2-NITROPHENYL]-N-CYCLOPROPYLAMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylpiperazine moiety, a nitrophenyl group, and a cyclopropylamine group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-BENZYLPIPERAZINO)-2-NITROPHENYL]-N-CYCLOPROPYLAMINE typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a nitrophenyl compound under specific conditions to introduce the nitro group. Finally, the cyclopropylamine group is added through a substitution reaction. The overall process requires careful control of reaction conditions, including temperature, pH, and the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-BENZYLPIPERAZINO)-2-NITROPHENYL]-N-CYCLOPROPYLAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylpiperazine moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzylpiperazine moiety .
Scientific Research Applications
N-[5-(4-BENZYLPIPERAZINO)-2-NITROPHENYL]-N-CYCLOPROPYLAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-BENZYLPIPERAZINO)-2-NITROPHENYL]-N-CYCLOPROPYLAMINE involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the nitrophenyl group can undergo redox reactions, influencing cellular processes. The cyclopropylamine group may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-arylpiperazine: Shares the piperazine moiety but differs in the attached functional groups.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a benzylpiperazine moiety but has a different core structure.
Uniqueness
N-[5-(4-BENZYLPIPERAZINO)-2-NITROPHENYL]-N-CYCLOPROPYLAMINE is unique due to its combination of a benzylpiperazine moiety, a nitrophenyl group, and a cyclopropylamine group.
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-N-cyclopropyl-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-24(26)20-9-8-18(14-19(20)21-17-6-7-17)23-12-10-22(11-13-23)15-16-4-2-1-3-5-16/h1-5,8-9,14,17,21H,6-7,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESFFKBVSZNRCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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